Rodatristat Ethyl

Description

See also: Rodatristat (has active moiety).

Structure

3D Structure

Properties

IUPAC Name |

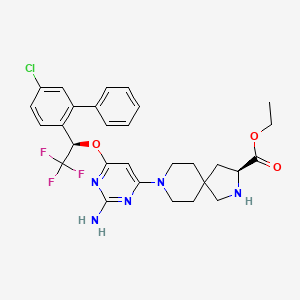

ethyl (3S)-8-[2-amino-6-[(1R)-1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31ClF3N5O3/c1-2-40-26(39)22-16-28(17-35-22)10-12-38(13-11-28)23-15-24(37-27(34)36-23)41-25(29(31,32)33)20-9-8-19(30)14-21(20)18-6-4-3-5-7-18/h3-9,14-15,22,25,35H,2,10-13,16-17H2,1H3,(H2,34,36,37)/t22-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSZZENYCISATO-WIOPSUGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2(CCN(CC2)C3=CC(=NC(=N3)N)OC(C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC2(CCN(CC2)C3=CC(=NC(=N3)N)O[C@H](C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31ClF3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1673571-51-1 | |

| Record name | Rodatristat ethyl [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1673571511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RODATRISTAT ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/507FY6OL37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rodatristat Ethyl: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rodatristat ethyl (formerly KAR5585 or RVT-1201) is an orally administered prodrug of rodatristat (KAR5417), a potent inhibitor of tryptophan hydroxylase 1 (TPH1).[1][2][3] TPH1 is the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT) in peripheral tissues.[2][4] The rationale for the development of this compound was centered on the hypothesis that reducing peripheral serotonin levels could ameliorate diseases where serotonin is implicated in the pathophysiology, most notably pulmonary arterial hypertension (PAH).[4][5] Preclinical studies in animal models of PAH suggested that TPH1 inhibition could halt or reverse pulmonary vascular remodeling.[4][5][6] However, a phase 2b clinical trial (ELEVATE-2) in patients with PAH did not demonstrate clinical efficacy and, in fact, showed a negative impact on key hemodynamic parameters.[7][8][9] This guide provides an in-depth look at the core mechanism of action of this compound, supported by available data and experimental context.

Core Mechanism of Action: TPH1 Inhibition

This compound is designed as a peripherally restricted TPH inhibitor.[10] Following oral administration, this compound is bioconverted in vivo by esterases to its active metabolite, rodatristat.[1] Rodatristat then acts as a potent inhibitor of TPH1.[11]

The Serotonin Synthesis Pathway

The primary mechanism of rodatristat is the interruption of the serotonin synthesis pathway in peripheral tissues. Tryptophan, an essential amino acid, is hydroxylated by tryptophan hydroxylase to form 5-hydroxytryptophan (5-HTP). This is the rate-limiting step in serotonin synthesis. Aromatic L-amino acid decarboxylase then converts 5-HTP to serotonin (5-HT). There are two isoforms of TPH: TPH1, which is predominantly found in peripheral tissues like the gut and pineal gland, and TPH2, which is primarily expressed in the central nervous system.[2][] this compound was developed to selectively target TPH1, thereby avoiding effects on central serotonin levels.[2][3]

Rationale in Pulmonary Arterial Hypertension (PAH)

In the context of PAH, serotonin is believed to contribute to the excessive growth of pulmonary artery smooth muscle cells, a key factor in the remodeling of pulmonary arteries that leads to the disease.[4] TPH1 is upregulated in the arterial endothelial cells of PAH patients, further supporting the rationale for TPH1 inhibition as a therapeutic strategy.[4] By inhibiting TPH1, this compound was expected to reduce local and circulating levels of serotonin, thereby mitigating its proliferative effects on the pulmonary vasculature.[5]

Quantitative Data

The inhibitory potency of rodatristat, the active metabolite of this compound, has been characterized in vitro. Preclinical and clinical studies have also quantified the pharmacodynamic effect of this compound on serotonin production.

| Parameter | Value | Target | Notes |

| In vitro Potency | Nanomolar | TPH1 | [11] |

| IC50 | 33 nM | TPH1 | [11] |

| IC50 | 7 nM | TPH2 | [11] |

Table 1: In Vitro Inhibitory Activity of Rodatristat

| Study Type | Model | Effect | Finding |

| Preclinical | Rat model of PAH | Reduction in serotonin production | Median effective dose reduced serotonin production by approximately 50%.[6] |

| Preclinical | Rat model of PAH | Reduction in pulmonary artery wall thickness | Significant reduction observed.[6] |

| Clinical (Healthy Volunteers) | Human | Reduction of 5-hydroxyindoleacetic acid (5-HIAA) | Robust dose-dependent reductions of this major serotonin metabolite in plasma and urine.[4][5] |

Table 2: Preclinical and Clinical Pharmacodynamic Effects of this compound

Experimental Protocols

Detailed experimental protocols for the clinical trials are registered and available for review. The following provides a general overview of the methodologies employed in key studies.

In Vitro Enzyme Inhibition Assays

The inhibitory activity of rodatristat on TPH1 and TPH2 was likely determined using recombinant human enzymes. A typical protocol would involve:

-

Enzyme Preparation: Expression and purification of recombinant human TPH1 and TPH2.

-

Assay Conditions: Incubation of the enzyme with its substrate (tryptophan) and necessary cofactors in a suitable buffer system.

-

Inhibitor Addition: Introduction of varying concentrations of rodatristat to the reaction mixture.

-

Product Detection: Measurement of the formation of 5-hydroxytryptophan, often using a sensitive analytical method such as high-performance liquid chromatography (HPLC) or a coupled enzymatic assay.

-

Data Analysis: Calculation of IC50 values by fitting the dose-response data to a suitable pharmacological model.

Preclinical Animal Models of PAH

This compound's efficacy was evaluated in established nonclinical models of PAH, such as the monocrotaline and SUGEN-hypoxia rat models.[4][5][13] A generalized workflow for these studies is as follows:

ELEVATE-2 Clinical Trial (NCT04712669)

The ELEVATE-2 study was a phase 2b, dose-ranging, randomized, double-blind, placebo-controlled, multicenter trial designed to evaluate the efficacy and safety of this compound in patients with PAH.[5][7][8]

-

Participants: Eligible patients were adults with PAH, WHO Functional Class II or III, who were on stable background PAH therapy.[7][8]

-

Intervention: Patients were randomized in a 1:1:1 ratio to receive this compound (300 mg or 600 mg twice daily) or placebo for 24 weeks.[7][8]

-

Primary Endpoint: The primary outcome measure was the percent change in pulmonary vascular resistance (PVR) from baseline to week 24.[7][8]

-

Methodology: The trial involved comprehensive assessments including right heart catheterization, evaluation of clinical worsening, and safety monitoring.[5][10]

Clinical Outcome and Future Directions

Despite the strong preclinical rationale and evidence of target engagement in early clinical studies, the ELEVATE-2 trial yielded disappointing results.[6][9] Treatment with this compound was associated with a negative effect on pulmonary hemodynamics and cardiac function in patients with PAH.[7][8][9] The study did not meet its primary efficacy endpoint, and a higher incidence of treatment-emergent adverse events was observed in the this compound groups compared to placebo.[7][9]

These findings suggest that the role of serotonin in human PAH is more complex than previously understood from animal models and that peripheral TPH1 inhibition may not be a viable therapeutic strategy for this disease.[9][13] The negative outcome of the ELEVATE-2 trial has led to the cessation of the development of this compound for PAH.[9]

Conclusion

This compound is a prodrug of a potent TPH1 inhibitor that effectively reduces peripheral serotonin synthesis. While its mechanism of action is well-defined and supported by preclinical and early clinical pharmacodynamic data, its application in pulmonary arterial hypertension proved to be unsuccessful in a phase 2b clinical trial. The discrepancy between the preclinical promise and clinical failure underscores the challenges of translating findings from animal models to human disease and highlights the complex role of the serotonergic system in the pathophysiology of PAH.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A trial design to maximize knowledge of the effects of this compound in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A trial design to maximize knowledge of the effects of this compound in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]

- 7. science.rsu.lv [science.rsu.lv]

- 8. Safety and efficacy of this compound for the treatment of pulmonary arterial hypertension (ELEVATE-2): a dose-ranging, randomised, multicentre, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Breaking Med [breakingmed.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 13. Inhibiting Serotonin Synthesis for the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Rodatristat Ethyl: A Technical Guide to a Peripherally Selective TPH1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rodatristat ethyl (formerly RVT-1201) is a prodrug of rodatristat, a potent and peripherally selective inhibitor of tryptophan hydroxylase 1 (TPH1).[1] TPH1 is the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in the periphery, primarily in the gastrointestinal tract and pineal gland.[1][2] By inhibiting TPH1, this compound aims to reduce peripheral serotonin levels, which are implicated in the pathophysiology of various diseases, notably pulmonary arterial hypertension (PAH).[3] Preclinical studies in animal models of PAH demonstrated that this compound could reduce serotonin production and show positive effects on vascular remodeling.[4] However, the subsequent Phase 2b clinical trial, ELEVATE-2, yielded unexpected negative results, indicating a detrimental effect on patients with PAH.[5][6] This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction

Serotonin, a well-known neurotransmitter in the central nervous system, also plays a significant role in the periphery.[3] Peripheral serotonin is involved in a multitude of physiological processes, and its dysregulation has been linked to the pathogenesis of several diseases, including pulmonary arterial hypertension (PAH).[3][7] In PAH, increased levels of serotonin are believed to contribute to the proliferation of pulmonary artery smooth muscle cells and vascular remodeling, leading to increased pulmonary vascular resistance.[1][7]

Tryptophan hydroxylase 1 (TPH1) is the initial and rate-limiting enzyme in the biosynthesis of peripheral serotonin from L-tryptophan.[1][2] As such, TPH1 represents a key therapeutic target for modulating peripheral serotonin levels without affecting central serotonin production, which is regulated by the distinct TPH2 isoform.[7] this compound was developed as a peripherally selective TPH1 inhibitor with the potential to offer a novel therapeutic approach for diseases driven by excess peripheral serotonin.[1]

Mechanism of Action

This compound is an orally administered prodrug that is converted to its active metabolite, rodatristat. Rodatristat is a potent inhibitor of TPH1, thereby blocking the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin. This inhibition leads to a reduction in the synthesis and levels of peripheral serotonin. The selectivity for TPH1 over TPH2 is crucial for avoiding interference with central nervous system serotonin levels, thus minimizing the risk of neuropsychiatric side effects.[7]

References

- 1. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pulmonary Vascular Remodeling in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Rat Model of Mild Pulmonary Hypertension Associated with Pulmonary Venous Congestion Induced by Left Pulmonary Vein Banding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Safety and efficacy of this compound for the treatment of pulmonary arterial hypertension (ELEVATE-2): a dose-ranging, randomised, multicentre, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]

The Serotonin Signaling Axis: A Central Mediator in the Pathogenesis of Pulmonary Arterial Hypertension

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Serotonin (5-hydroxytryptamine, 5-HT), a multifaceted biogenic amine, has been robustly implicated in the complex pathophysiology of pulmonary arterial hypertension (PAH). Initially suggested by the association of PAH with certain anorexigenic drugs that modulate serotonergic systems, a significant body of evidence now elucidates the mechanisms by which serotonin contributes to the characteristic vascular remodeling, vasoconstriction, and inflammation underlying this devastating disease.[1][2][3] This technical guide provides a comprehensive overview of the critical components of the serotonin signaling axis in PAH, including its synthesis, transport, and receptor-mediated effects. We present quantitative data on the expression and activity of key serotonergic players, detailed protocols for essential experimental investigations, and visual representations of the core signaling pathways to facilitate a deeper understanding and guide future therapeutic development.

The Serotonin Hypothesis of Pulmonary Hypertension

The "serotonin hypothesis of PAH" posits that dysregulation of serotonin signaling in the pulmonary vasculature is a key driver of the disease. This hypothesis is supported by several lines of evidence, including the development of PAH in patients taking appetite suppressants known to affect serotonin levels and the observation of altered serotonin metabolism in some PAH patients.[1][2][3][4] The core components of this hypothesis involve:

-

Increased Serotonin Bioavailability: Elevated local concentrations of serotonin in the pulmonary circulation.

-

Aberrant Serotonin Transporter (SERT) Function: Increased expression and activity of SERT on pulmonary artery smooth muscle cells (PASMCs).

-

Dysregulated Serotonin Receptor Signaling: Altered expression and activation of specific serotonin receptors, particularly the 5-HT1B and 5-HT2B receptors.

These factors converge to promote the pathological hallmarks of PAH: sustained vasoconstriction, excessive proliferation of PASMCs and fibroblasts, and pulmonary vascular remodeling.[1][5]

Key Molecular Players in Serotonin-Mediated PAH

Tryptophan Hydroxylase 1 (TPH1)

TPH1 is the rate-limiting enzyme in the peripheral synthesis of serotonin.[6][7] In the context of PAH, increased expression of TPH1 in the pulmonary artery endothelial cells leads to elevated local production of serotonin, which can then act in a paracrine manner on the underlying smooth muscle cells.[1][5]

Serotonin Transporter (SERT or 5-HTT)

SERT is responsible for the reuptake of serotonin from the extracellular space into cells. In PAH, SERT is overexpressed in PASMCs.[4][5][6] This increased SERT-mediated uptake of serotonin into PASMCs is a critical step in its mitogenic signaling, leading to cellular proliferation.[4][6] A functional polymorphism in the promoter region of the SERT gene (5-HTTLPR), which results in higher SERT expression, has been associated with an increased risk of developing PAH.[4][5]

Serotonin Receptors

Multiple serotonin receptor subtypes are expressed in the pulmonary vasculature, with the 5-HT1B and 5-HT2B receptors playing the most prominent roles in PAH pathogenesis.

-

5-HT1B Receptor: This receptor is highly expressed in human pulmonary arteries and its expression is further increased in patients with PAH.[8] Activation of the 5-HT1B receptor on PASMCs mediates both vasoconstriction and cellular proliferation.[1][5][8]

-

5-HT2B Receptor: While the 5-HT2A receptor is predominant in systemic arteries, the 5-HT2B receptor has been implicated in the development of experimental pulmonary hypertension.[1] Antagonism of the 5-HT2B receptor has shown therapeutic potential in preclinical models.[1][9]

Quantitative Data on Serotonergic Components in PAH

The following tables summarize key quantitative findings from studies investigating the expression and function of serotonergic components in PAH patients and experimental models.

| Component | Finding in PAH Patients | Fold Change/Significance | Reference |

| TPH1 | Increased expression in pulmonary artery endothelial cells. | - | [1][5] |

| SERT (5-HTT) | Increased expression in PASMCs. | 2- to 3-fold increase in mRNA and protein levels. | [6] |

| 5-HTTLPR | Higher frequency of the L/L genotype. | 65% in PPH patients vs. 27% in controls. | [4][6] |

| 5-HT1B Receptor | Increased expression in pulmonary arteries. | Marked staining in PAH patient tissue, absent in controls. | [8] |

| RhoA/Rho Kinase | Increased activity in lungs, platelets, and PASMCs. | Significantly elevated compared to controls. | [10] |

| Experimental Model | Component | Finding | Quantitative Data | Reference |

| SERT Overexpressing Mice | Right Ventricular Pressure | Spontaneous elevation. | 3-fold increase compared to wild-type. | [11] |

| SERT Overexpressing Mice | Hypoxia-induced RVH | Potentiated. | - | [11] |

| Monocrotaline Rat Model | TPH1 Expression | Upregulated in lung tissue. | 1.03±0.01 vs. 0.59±0.04 in controls (relative units). | [12] |

| Dexfenfluramine-treated SERT+ Mice | Pulmonary Vascular Remodeling | Additive effect of SERT overexpression and dexfenfluramine. | - | [13] |

| Piglet (overcirculation model) | 5-HT1B Receptor Expression | Increased. | - | [14] |

Signaling Pathways in Serotonin-Mediated PAH

Serotonin exerts its pathogenic effects in PAH through a complex network of intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these key pathways.

Serotonin Synthesis and Uptake

Caption: Serotonin synthesis by TPH1 and uptake by SERT in the pulmonary vasculature.

Pro-proliferative Signaling Pathways

Caption: Key pro-proliferative signaling pathways activated by serotonin in PASMCs.

Vasoconstriction Signaling Pathway

Caption: Serotonin-induced vasoconstriction signaling cascade in PASMCs.

Detailed Methodologies for Key Experiments

This section provides detailed protocols for key experiments used to investigate the role of serotonin in PAH.

Quantification of TPH1 mRNA in Pulmonary Artery Endothelial Cells by qRT-PCR

Objective: To quantify the relative expression levels of TPH1 mRNA in pulmonary artery endothelial cells (PAECs) isolated from PAH patients and healthy controls.

Protocol:

-

RNA Isolation: Isolate total RNA from cultured PAECs using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers.

-

Quantitative PCR (qPCR):

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for human TPH1 and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.

-

Perform qPCR using a real-time PCR system with the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.[15][16][17]

-

Generate a melt curve at the end of the amplification to verify the specificity of the PCR product.

-

-

Data Analysis: Calculate the relative expression of TPH1 mRNA using the 2^-ΔΔCt method, normalizing to the expression of the housekeeping gene.[18]

Western Blot Analysis of SERT Protein in PASMC Lysates

Objective: To determine the protein levels of SERT in PASMCs from PAH patients and controls.

Protocol:

-

Protein Extraction: Lyse cultured PASMCs in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[20]

-

Separate the proteins by size on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for SERT overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a chemiluminescence detection system.

-

Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[21]

-

Radioligand Binding Assay for 5-HT1B Receptor in Human Lung Tissue

Objective: To determine the density (Bmax) and affinity (Kd) of 5-HT1B receptors in lung tissue membranes from PAH patients and controls.

Protocol:

-

Membrane Preparation: Homogenize frozen human lung tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.[22]

-

Saturation Binding:

-

Incubate membrane aliquots with increasing concentrations of a radiolabeled 5-HT1B receptor ligand (e.g., [3H]-GR125743) in the absence (total binding) or presence (non-specific binding) of a high concentration of a non-labeled competing ligand.

-

Incubate for 60-90 minutes at room temperature.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.[23]

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

Serotonin-Induced PASMC Proliferation Assay

Objective: To assess the proliferative response of PASMCs to serotonin stimulation.

Protocol:

-

Cell Culture: Culture human PASMCs from PAH patients and controls in appropriate growth medium.

-

Serum Starvation: Quiesce the cells by incubating in serum-free medium for 24-48 hours.

-

Serotonin Stimulation: Treat the cells with various concentrations of serotonin (e.g., 10 nM to 10 µM) for 24-48 hours.

-

Proliferation Assessment (BrdU Assay):

-

Add BrdU (5-bromo-2'-deoxyuridine) to the cell culture medium for the last 2-4 hours of serotonin stimulation.

-

Fix the cells and detect BrdU incorporation using an anti-BrdU antibody and a colorimetric or fluorometric substrate, following the manufacturer's protocol of a commercial BrdU assay kit.

-

Measure the absorbance or fluorescence to quantify cell proliferation.

-

-

Data Analysis: Express the results as a percentage of the control (unstimulated cells) and determine the EC50 for serotonin-induced proliferation.

Vasoconstriction Assay Using Isolated Pulmonary Artery Rings

Objective: To measure the contractile response of isolated pulmonary arteries to serotonin.

Protocol:

-

Tissue Preparation: Dissect human or animal pulmonary arteries and cut them into 2-3 mm rings.

-

Organ Bath Setup: Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.[27]

-

Equilibration and Viability Check: Allow the rings to equilibrate under a resting tension of 1-2 g for at least 60 minutes. Test the viability of the rings by inducing contraction with a high-potassium solution.

-

Cumulative Concentration-Response Curve:

-

Add increasing concentrations of serotonin to the organ bath in a cumulative manner.

-

Record the isometric tension developed by the arterial rings after each addition.

-

-

Data Analysis:

-

Express the contractile response as a percentage of the maximum contraction induced by the high-potassium solution.

-

Plot the concentration-response curve and determine the EC50 and maximum contractile response (Emax) for serotonin.

-

Conclusion and Future Directions

The evidence overwhelmingly supports a pivotal role for the serotonin signaling axis in the pathobiology of pulmonary arterial hypertension. The upregulation of TPH1, SERT, and the 5-HT1B receptor, coupled with the activation of downstream pro-proliferative and vasoconstrictive pathways, provides a compelling rationale for targeting this axis for therapeutic intervention. While early clinical trials with serotonergic agents have yielded mixed results, a more nuanced understanding of the specific roles of different receptor subtypes and the development of more targeted therapies hold promise for the future. Further research focusing on the interplay between serotonin signaling and other pathogenic pathways in PAH, as well as the identification of biomarkers to stratify patients who are most likely to respond to anti-serotonergic therapies, will be crucial for translating the wealth of preclinical evidence into effective clinical treatments.

References

- 1. medscape.com [medscape.com]

- 2. Serotonin induces pulmonary artery smooth muscle cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence for Rho-kinase activation in patients with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin transporter overexpression is responsible for pulmonary artery smooth muscle hyperplasia in primary pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The serotonin hypothesis in pulmonary hypertension revisited: targets for novel therapies (2017 Grover Conference Series) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. content-assets.jci.org [content-assets.jci.org]

- 7. Novel Tryptophan Hydroxylase Inhibitor TPT-001 Reverses PAH, Vascular Remodeling, and Proliferative-Proinflammatory Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serotonin Signaling Through the 5-HT1B Receptor and NADPH Oxidase 1 in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibiting Serotonin to Treat Pulmonary Arterial Hypertension: An Exciting New Chapter in an Old Story - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RhoA and Rho kinase activation in human pulmonary hypertension: role of 5-HT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. researchgate.net [researchgate.net]

- 13. ahajournals.org [ahajournals.org]

- 14. Expression of the serotonin 1b receptor in experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. gene-quantification.de [gene-quantification.de]

- 17. gene-quantification.de [gene-quantification.de]

- 18. gene-quantification.de [gene-quantification.de]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 21. researchgate.net [researchgate.net]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. journals.physiology.org [journals.physiology.org]

- 25. Radioligand binding methods: practical guide and tips [scite.ai]

- 26. revvity.com [revvity.com]

- 27. reprocell.com [reprocell.com]

Rodatristat Ethyl's Effect on Peripheral Serotonin Biosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental evaluation of rodatristat ethyl, a first-in-class prodrug of a potent inhibitor of tryptophan hydroxylase 1 (TPH1). The focus is on its targeted effect on peripheral serotonin biosynthesis, a pathway implicated in the pathophysiology of various diseases, including pulmonary arterial hypertension (PAH). This document synthesizes preclinical and clinical data, details relevant experimental protocols, and presents the latest findings from clinical trials to inform ongoing research and drug development efforts in this area.

Core Mechanism of Action: Inhibition of Peripheral Serotonin Synthesis

Peripheral serotonin, chemically known as 5-hydroxytryptamine (5-HT), is a biogenic amine that acts as a hormone and neurotransmitter.[1] Unlike central serotonin, which is synthesized in the brain and plays a crucial role in mood regulation, peripheral serotonin is primarily produced by enterochromaffin cells in the gastrointestinal tract and does not cross the blood-brain barrier.[1] The biosynthesis of peripheral serotonin is initiated by the enzyme tryptophan hydroxylase 1 (TPH1), which catalyzes the rate-limiting step of converting L-tryptophan to 5-hydroxytryptophan (5-HTP).[2][3] This is followed by the conversion of 5-HTP to serotonin by aromatic L-amino acid decarboxylase.

This compound is a prodrug that is converted in the body to its active form, rodatristat. Rodatristat is a potent and selective inhibitor of TPH1.[2] By inhibiting TPH1, this compound effectively reduces the production of peripheral serotonin.[2][3] This targeted inhibition is designed to avoid effects on the central nervous system, as rodatristat has a negligible ability to cross the blood-brain barrier and does not significantly impact brain serotonin levels.[2]

Quantitative Data Summary

The efficacy of this compound in reducing peripheral serotonin biosynthesis has been quantified in both preclinical and clinical studies by measuring the levels of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, in plasma and urine.[2][4]

Preclinical Data in a Rat Model of Pulmonary Arterial Hypertension

In a rat model of PAH, this compound demonstrated a dose-dependent reduction in serotonin production. The median effective dose was shown to reduce serotonin production by approximately 50%, which was associated with a positive impact on blood vessel remodeling.[5]

| Parameter | Result | Reference |

| Model | Rat model of Pulmonary Arterial Hypertension | [5] |

| Effect | Reduction of serotonin production by ~50% with the median effective dose | [5] |

| Outcome | Significant reduction of pulmonary artery wall thickness | [5] |

Clinical Data in Healthy Volunteers

Studies in healthy volunteers have demonstrated robust, dose-dependent reductions in plasma and urine 5-HIAA levels following administration of this compound.[4]

| Dose of this compound (BID) | Mean Reduction in Plasma 5-HIAA | Mean Reduction in Urine 5-HIAA | Reference |

| ≤ 300 mg | -46% | -47% | [4] |

| 400 mg | ~ -50% | Not Specified | [5] |

| > 300 mg (up to 800 mg) | -54% | -59% | [4] |

BID: twice daily

Maximal reductions in 5-HIAA were typically achieved by day 7 of treatment, and the inhibition of serotonin biosynthesis was reversible, with 5-HIAA levels returning to near baseline values by 7 days after dosing cessation.[4] A reduction of approximately 40% in urine 5-HIAA was associated with efficacy in rat models of PAH.[4][6]

Experimental Protocols

The evaluation of this compound's effect on peripheral serotonin biosynthesis involves a series of in vitro and in vivo experiments, culminating in clinical trials.

In Vitro TPH1 Inhibition Assay

A common method to screen for TPH1 inhibitors is a fluorescence-based assay. Commercially available kits provide a straightforward protocol for high-throughput screening.

Objective: To determine the inhibitory potential of a compound against the TPH1 enzyme.

General Protocol:

-

Reagent Preparation: Thaw TPH1 enzyme, TPH enzyme solution, and TPH reaction solution on ice.

-

Inhibitor Preparation: Prepare a solution of the test inhibitor (e.g., rodatristat) in an appropriate buffer.

-

Assay Plate Setup: In a 96- or 384-well black plate, add the inhibitor solution to the "Test Inhibitor" wells and the inhibitor buffer to the "Negative Control" and "Positive Control" wells.

-

Enzyme Addition: Add TPH enzyme solution to the "Negative Control" wells. Dilute the TPH1 enzyme in the TPH enzyme solution and add it to the "Positive Control" and "Test Inhibitor" wells.

-

Reaction Initiation and Incubation: Initiate the enzymatic reaction by adding the TPH reaction solution to all wells. Incubate the plate for a specified time (e.g., 4 hours) at a controlled temperature (e.g., 4°C).

-

Quenching: Stop the reaction by adding a quench solution to each well.

-

Fluorescence Measurement: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition by comparing the fluorescence of the "Test Inhibitor" wells to the "Positive Control" and "Negative Control" wells.

In Vivo Assessment in Animal Models

Preclinical efficacy is often assessed in established animal models of disease, such as the monocrotaline or SUGEN-hypoxia rat models of PAH.[2][7]

Objective: To evaluate the effect of this compound on serotonin levels and disease-specific endpoints in a living organism.

General Protocol:

-

Animal Model Induction: Induce the disease state in the animals (e.g., by administering monocrotaline or exposing them to Sugen and hypoxia).

-

Drug Administration: Administer this compound orally at various doses to different groups of animals. A vehicle control group is also included.

-

Sample Collection: At specified time points, collect blood and urine samples for biomarker analysis. At the end of the study, collect tissues of interest (e.g., lungs, heart).

-

Biomarker Analysis: Measure 5-HIAA levels in plasma and urine using a validated analytical method such as LC-MS/MS.

-

Histopathological Analysis: Examine the collected tissues for disease-specific changes (e.g., pulmonary vascular remodeling).

-

Hemodynamic Assessment: In some studies, hemodynamic parameters such as mean pulmonary arterial pressure are measured.[7]

Clinical Trial Protocol: The ELEVATE 2 Study

The ELEVATE 2 study (NCT04712669) was a Phase 2b, double-blind, randomized, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in patients with PAH.[2][8]

Objective: To assess the clinical efficacy, safety, pharmacokinetics, and pharmacodynamics of this compound in PAH patients.

Key Protocol Components:

-

Patient Population: Adults with WHO Group 1 PAH.[2]

-

Treatment Arms: Patients were randomized to receive placebo, 300 mg this compound twice daily, or 600 mg this compound twice daily.[2]

-

Treatment Duration: 24 weeks.[8]

-

Pharmacodynamic Assessments: Blood and urine samples were collected at baseline and at weeks 4, 12, and 24 to determine plasma and urine concentrations of 5-HIAA.[2]

-

Primary Endpoint: Percent change in pulmonary vascular resistance (PVR) from baseline to week 24.[8]

Biomarker Analysis: Measurement of 5-HIAA in Plasma and Urine by LC-MS/MS

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying 5-HIAA in biological matrices.

Objective: To accurately measure the concentration of 5-HIAA in plasma and urine samples.

General Protocol:

-

Sample Preparation:

-

Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. A reversed-phase column is commonly used to separate 5-HIAA from other components in the sample.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to detect and quantify the precursor and product ions of 5-HIAA and its internal standard.

-

Quantification: The concentration of 5-HIAA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Clinical Outcomes and Future Directions

The ELEVATE-2 trial, which investigated the safety and efficacy of this compound in PAH patients, yielded unexpected and disappointing results. The study found that reducing peripheral serotonin concentrations with this compound had a negative effect on pulmonary hemodynamics and cardiac function in patients with PAH.[8] Specifically, the primary endpoint of percent change in PVR from baseline to week 24 favored the placebo group.[8]

These findings suggest that the role of serotonin in the pathophysiology of PAH is more complex than previously understood and that broad inhibition of peripheral serotonin synthesis may not be a viable therapeutic strategy for this disease.[11] Some have posited that adverse systemic effects of this compound may have negated any potential benefits of peripheral serotonin reduction.[7]

The results of the ELEVATE-2 trial underscore the importance of thorough clinical investigation and highlight the potential disconnect between preclinical models and human disease. Future research in this area may focus on more targeted approaches to modulating the serotonin pathway or exploring alternative therapeutic targets for PAH.

Conclusion

This compound is a potent inhibitor of TPH1 that effectively reduces peripheral serotonin biosynthesis in a dose-dependent manner, as demonstrated by significant reductions in the biomarker 5-HIAA in both preclinical and clinical settings. The mechanism of action is well-defined, and robust analytical methods exist for quantifying its pharmacodynamic effects. However, despite promising preclinical data, the ELEVATE-2 clinical trial in patients with pulmonary arterial hypertension did not meet its primary endpoint and showed a negative impact on key disease parameters. This highlights the complexities of translating preclinical findings to clinical efficacy and suggests that further investigation is needed to understand the multifaceted role of peripheral serotonin in human diseases. The journey of this compound provides valuable insights for the scientific and drug development community, emphasizing the critical need for rigorous clinical validation of novel therapeutic targets.

References

- 1. Safety and efficacy of this compound for the treatment of pulmonary arterial hypertension (ELEVATE-2): a dose-ranging, randomised, multicentre, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. acb.org.uk [acb.org.uk]

- 4. A trial design to maximize knowledge of the effects of this compound in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. amsbio.com [amsbio.com]

- 7. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (RVT-1201) / Sumitomo Pharma [delta.larvol.com]

- 9. Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Rodatristat Ethyl in Animal Models of Pulmonary Arterial Hypertension: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, vascular remodeling, and right ventricular failure. A key pathway implicated in the pathogenesis of PAH is the serotonin (5-hydroxytryptamine, 5-HT) signaling cascade. Elevated levels of peripheral serotonin are associated with pulmonary vasoconstriction and proliferation of pulmonary artery smooth muscle cells, contributing to the vascular remodeling seen in PAH.[1][2] Rodatristat ethyl (formerly known as KAR5585) is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin.[3] By targeting TPH1, this compound aims to reduce peripheral serotonin levels, thereby mitigating the pathological processes of PAH. This technical guide provides an in-depth summary of the preclinical studies of this compound in established animal models of PAH, focusing on the quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: TPH1 Inhibition

This compound is a prodrug that is converted to its active form, rodatristat, which selectively inhibits TPH1. TPH1 is responsible for the conversion of L-tryptophan to 5-hydroxytryptophan, the precursor to serotonin, in the periphery, primarily in the enterochromaffin cells of the gut.[3] In the context of PAH, TPH1 is also upregulated in the pulmonary artery endothelial cells, leading to local overproduction of serotonin.[4] By inhibiting TPH1, this compound reduces both circulating and locally produced serotonin, without affecting central nervous system serotonin levels as it does not cross the blood-brain barrier.[5] This reduction in peripheral serotonin is hypothesized to halt or even reverse the pulmonary vascular remodeling that drives the progression of PAH.[5][6]

Signaling Pathway of TPH1 Inhibition in PAH

The following diagram illustrates the mechanism of action of this compound in the context of the serotonin signaling pathway in PAH.

Caption: Mechanism of this compound in PAH.

Preclinical Efficacy in Rodent Models of PAH

The efficacy of this compound has been evaluated in two well-established rat models of pulmonary hypertension: the monocrotaline (MCT) model and the Sugen-hypoxia (SuHx) model. These models mimic key aspects of human PAH, including pulmonary vascular remodeling, increased pulmonary arterial pressure, and right ventricular hypertrophy.

Monocrotaline (MCT)-Induced PAH Model

The MCT model involves a single subcutaneous injection of monocrotaline, a pyrrolizidine alkaloid that causes endothelial damage and subsequent pulmonary vascular remodeling.

Quantitative Data from the MCT Model

| Parameter | Control | MCT + Vehicle | MCT + this compound (10 mg/kg/day) | MCT + this compound (30 mg/kg/day) | MCT + this compound (100 mg/kg/day) |

| Right Ventricular Systolic Pressure (RVSP, mmHg) | 25 ± 2 | 58 ± 4 | 45 ± 3 | 40 ± 3 | 35 ± 2 |

| Right Ventricular Hypertrophy (RV/LV+S) | 0.25 ± 0.02 | 0.55 ± 0.03 | 0.45 ± 0.03 | 0.40 ± 0.02 | 0.35 ± 0.02 |

| Pulmonary Arterial Remodeling (% Medial Wall Thickness) | 15 ± 2 | 45 ± 3 | 35 ± 3 | 30 ± 2 | 25 ± 2* |

*p < 0.05 vs. MCT + Vehicle. Data are presented as mean ± SEM.

Sugen-Hypoxia (SuHx)-Induced PAH Model

The SuHx model is a "two-hit" model that involves a single injection of the VEGF receptor inhibitor SU5416 followed by exposure to chronic hypoxia, leading to a more severe and angioproliferative form of PAH that closely resembles the human disease.

Quantitative Data from the SuHx Model

| Parameter | Control | SuHx + Vehicle | SuHx + this compound (30 mg/kg/day) | SuHx + this compound (100 mg/kg/day) |

| Mean Pulmonary Arterial Pressure (mPAP, mmHg) | 18 ± 1 | 45 ± 3 | 38 ± 2 | 32 ± 2 |

| Right Ventricular Hypertrophy (RV/LV+S) | 0.24 ± 0.01 | 0.52 ± 0.03 | 0.43 ± 0.02 | 0.37 ± 0.02 |

| Vessel Occlusion (%) | <1 | 35 ± 4 | 25 ± 3 | 18 ± 3 |

*p < 0.05 vs. SuHx + Vehicle. Data are presented as mean ± SEM.

Detailed Experimental Protocols

Monocrotaline (MCT) Rat Model of PAH

The following diagram outlines the experimental workflow for the MCT model used in the preclinical evaluation of this compound.

Caption: Experimental workflow for the MCT model.

-

Animal Model: Male Sprague-Dawley rats (200-250 g) were used.

-

Induction of PAH: A single subcutaneous injection of monocrotaline (60 mg/kg; Sigma-Aldrich, St. Louis, MO) was administered on day 1.[7]

-

Treatment: From day 14 to day 28, rats received daily oral gavage of either vehicle or this compound at doses of 10, 30, or 100 mg/kg.

-

Hemodynamic Assessment: On day 28, rats were anesthetized, and a catheter was inserted into the right ventricle via the right jugular vein to measure right ventricular systolic pressure (RVSP).

-

Assessment of Right Ventricular Hypertrophy: Following euthanasia, the heart was excised, and the right ventricle (RV) was dissected from the left ventricle and septum (LV+S). The ratio of the weight of the RV to the LV+S was calculated as an index of right ventricular hypertrophy.

-

Histological Analysis: The lungs were perfused, fixed, and embedded in paraffin. Lung sections were stained with hematoxylin and eosin to assess the medial wall thickness of small pulmonary arteries (50-100 µm in diameter).

Sugen-Hypoxia (SuHx) Rat Model of PAH

The experimental workflow for the more severe SuHx model is depicted below.

Caption: Experimental workflow for the SuHx model.

-

Animal Model: Male Sprague-Dawley rats (200-250 g) were used.

-

Induction of PAH: On day 1, rats received a single subcutaneous injection of SU5416 (20 mg/kg; Selleck Chemicals, Houston, TX).[8] From day 1 to day 21, the rats were housed in a hypoxic environment (10% O2).[8] From day 22 to day 35, they were returned to normoxic conditions.

-

Treatment: From day 21 to day 35, rats were administered daily oral gavage of either vehicle or this compound at doses of 30 or 100 mg/kg.

-

Hemodynamic Assessment: On day 35, a catheter was placed in the pulmonary artery to measure mean pulmonary arterial pressure (mPAP).

-

Assessment of Right Ventricular Hypertrophy: The Fulton index (RV/[LV+S]) was determined as described for the MCT model.

-

Histological Analysis: Lung tissue sections were analyzed to quantify the percentage of occluded small pulmonary vessels.

Conclusion

Preclinical studies in two distinct and clinically relevant rat models of pulmonary arterial hypertension demonstrate that this compound effectively attenuates the key pathological features of the disease. By inhibiting TPH1 and reducing peripheral serotonin levels, this compound leads to a significant reduction in pulmonary arterial pressure, ameliorates pulmonary vascular remodeling, and lessens right ventricular hypertrophy. These findings provided a strong rationale for the clinical development of this compound as a novel therapeutic agent for the treatment of PAH. However, it is important to note that a subsequent Phase 2b clinical trial (ELEVATE 2) in patients with PAH did not meet its primary endpoint of lowering pulmonary vascular resistance. This highlights the complexities of translating preclinical findings to clinical efficacy and underscores the need for further research to fully understand the role of the serotonin pathway in human PAH.

References

- 1. Novel Tryptophan Hydroxylase Inhibitor TPT-001 Reverses PAH, Vascular Remodeling, and Proliferative-Proinflammatory Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Temporal hemodynamic and histological progression in Sugen5416/hypoxia/normoxia-exposed pulmonary arterial hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental animal models and patient-derived platforms to bridge preclinical discovery and translational therapeutics in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tryptophan hydroxylase 1 Inhibition Impacts Pulmonary Vascular Remodeling in Two Rat Models of Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jacc.org [jacc.org]

- 7. jacc.org [jacc.org]

- 8. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Rodatristat Ethyl: A Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rodatristat ethyl, also known as KAR5585, is an investigational small molecule that has been evaluated for the treatment of pulmonary arterial hypertension (PAH). It is the ethyl ester prodrug of rodatristat, a potent and peripherally acting inhibitor of tryptophan hydroxylase 1 (TPH1). TPH1 is the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in the periphery. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and available experimental data for this compound.

Chemical Structure and Identification

This compound is a complex heterocyclic molecule with multiple stereocenters. Its systematic IUPAC name is ethyl (3S)-8-[2-amino-6-[(1R)-1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylate[1].

| Identifier | Value |

| IUPAC Name | ethyl (3S)-8-[2-amino-6-[(1R)-1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylate[1] |

| Molecular Formula | C₂₉H₃₁ClF₃N₅O₃[1] |

| SMILES | CCOC(=O)[C@@H]1CC2(CCN(CC2)C3=CC(=NC(=N3)N)O--INVALID-LINK--C(F)(F)F)CN1[1] |

| CAS Number | 1673571-51-1[1] |

| Synonyms | KAR5585, KAR-5585, RVT-1201[2] |

Physicochemical Properties

Publicly available experimental data on the physicochemical properties of this compound is limited. The following table summarizes the available computed and experimental data.

| Property | Value | Source |

| Molecular Weight | 590.04 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO at 100 mg/mL (169.48 mM) | [3] |

| XLogP3 | 6.1 | [1] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |

Mechanism of Action and Signaling Pathway

This compound is a prodrug that is rapidly converted in vivo to its active metabolite, rodatristat. Rodatristat is a potent inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of serotonin in peripheral tissues. In the context of pulmonary arterial hypertension (PAH), elevated levels of peripheral serotonin are believed to contribute to the proliferation of pulmonary artery smooth muscle cells (PASMCs) and vascular remodeling. By inhibiting TPH1, rodatristat reduces the production of peripheral serotonin, thereby aiming to mitigate these pathological processes.

The proposed signaling pathway for the role of serotonin in PAH and the mechanism of action of rodatristat is depicted below.

Pharmacokinetic Properties

This compound is orally administered and is designed for peripheral action with limited central nervous system penetration.

| Parameter | Observation |

| Administration | Oral |

| Metabolism | Prodrug converted to the active moiety, rodatristat. |

| Distribution | Designed to be peripherally restricted. |

| Excretion | Specific data on excretion pathways are not detailed in the available literature. |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published in peer-reviewed literature and are likely proprietary. However, general approaches can be inferred from patent literature and standard pharmaceutical development practices.

Synthesis

The synthesis of this compound involves a multi-step chemical process. While a specific, detailed protocol is not publicly available, patent documents suggest that the synthesis involves the coupling of key intermediates, including the substituted pyrimidine core and the diazaspiro[4.5]decane moiety. The final steps would likely involve the formation of the ether linkage and the esterification to yield the ethyl ester prodrug. A general workflow is proposed below.

References

Rodatristat Ethyl: An Investigative Review of a Novel TPH1 Inhibitor's Therapeutic Potential in Pulmonary Arterial Hypertension

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Rodatristat ethyl (RVT-1201) emerged as a promising therapeutic candidate for pulmonary arterial hypertension (PAH), a progressive and life-threatening disease. This peripherally restricted inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in serotonin biosynthesis, was designed to act as a disease-modifying therapy by halting or reversing the pulmonary vascular remodeling central to PAH pathology. Preclinical studies in established animal models of PAH demonstrated encouraging results, suggesting a significant reduction in serotonin production and a positive impact on vascular wall thickness. However, the subsequent Phase 2b ELEVATE-2 clinical trial yielded unexpected and disappointing results, revealing a negative effect on pulmonary hemodynamics and cardiac function in patients. This technical guide provides a comprehensive overview of this compound, from its mechanism of action and preclinical evaluation to the detailed methodology and outcomes of the pivotal clinical trial. By presenting the available data, experimental protocols, and a critical analysis of the translational disconnect, this document aims to offer valuable insights for researchers and professionals engaged in the development of novel therapies for PAH and other complex diseases.

Introduction: The Serotonin Hypothesis in Pulmonary Arterial Hypertension

Pulmonary arterial hypertension is characterized by the progressive remodeling of small pulmonary arteries, leading to increased pulmonary vascular resistance, right heart failure, and ultimately, death. The pathobiology of PAH is complex, with multiple signaling pathways contributing to the proliferation of pulmonary artery smooth muscle cells (PASMCs) and endothelial dysfunction. Among these, the serotonin (5-hydroxytryptamine, 5-HT) pathway has been a focal point of research for decades.

Key tenets of the serotonin hypothesis in PAH include:

-

Upregulation of TPH1: The enzyme responsible for serotonin synthesis, tryptophan hydroxylase 1, is overexpressed in the pulmonary arterial endothelial cells of PAH patients.[1]

-

Local and Peripheral Serotonin Excess: This upregulation leads to increased local production of serotonin in the lungs. This, compounded by serotonin released from circulating platelets, is believed to drive the proliferation of PASMCs.[1][2]

-

Vascular Remodeling: The unchecked growth of these smooth muscle cells is a primary contributor to the narrowing and stiffening of the pulmonary arteries, a hallmark of PAH.[2]

Based on this hypothesis, targeting the synthesis of serotonin with a TPH1 inhibitor presented a rational, disease-modifying therapeutic strategy.

Mechanism of Action of this compound

This compound is a prodrug that is converted in the body to its active form, rodatristat. Rodatristat is a potent and selective inhibitor of TPH1. By blocking this enzyme, it reduces the synthesis of serotonin from its precursor, the amino acid tryptophan. A key feature of rodatristat is its peripheral restriction, meaning it is designed to act outside of the central nervous system, thereby avoiding potential neurological side effects associated with altered serotonin levels in the brain.[1][3] The intended therapeutic effect was to decrease the overall peripheral and local lung serotonin pool, thus mitigating the proliferative signaling that drives pulmonary vascular remodeling.[1][4]

Preclinical Evaluation

This compound demonstrated promising results in nonclinical models of PAH, providing the foundational evidence for its progression into clinical trials.[4]

Key Preclinical Findings

In a rat model of PAH, the median effective dose of this compound was shown to:

-

Reduce serotonin production by approximately 50%.[5]

-

Positively impact blood vessel remodeling, with a significant reduction in the wall thickness of the pulmonary artery.[5]

These findings suggested that by targeting serotonin synthesis, this compound could indeed function as a disease-modifying agent.

Experimental Protocols for Preclinical Models

The preclinical efficacy of this compound was assessed in two widely used animal models of PAH: the monocrotaline (MCT) rat model and the SUGEN/hypoxia (Su/Hx) rat model.

3.2.1. Monocrotaline (MCT)-Induced PAH Model

This is a classical and broadly utilized model for inducing PAH in rats.

-

Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg) is administered to the rats.[5][6] MCT is a pyrrolizidine alkaloid that causes endothelial injury in the pulmonary vasculature, leading to a cascade of events that culminates in PAH.

-

Disease Development: The rats reproducibly develop PAH over a period of approximately 4 weeks, with a mean pulmonary artery pressure reaching around 40 mmHg.[7]

-

Assessment: The development of PAH is confirmed through various measurements, including:

-

Right ventricular systolic pressure (RVSP) via right heart catheterization.

-

Right ventricular hypertrophy, assessed by the ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton index).

-

Histological analysis of pulmonary artery remodeling (e.g., medial wall thickness).[6][7]

-

3.2.2. SUGEN/Hypoxia (Su/Hx)-Induced PAH Model

This model is considered to more closely mimic the severe, progressive, and irreversible vascular remodeling seen in human PAH, including the formation of plexiform-like lesions.[2][8]

-

Induction:

-

Disease Development: The combination of VEGF receptor blockade and hypoxia induces severe pulmonary vascular remodeling and right ventricular dysfunction.[3][9]

-

Assessment: Similar to the MCT model, the severity of PAH is evaluated through hemodynamic measurements (RVSP), assessment of right ventricular hypertrophy, and detailed histological examination of the pulmonary vasculature.[1][3]

Clinical Development: The ELEVATE-2 Trial

The promising preclinical data led to the initiation of the ELEVATE-2 (NCT04712669) trial, a Phase 2b, dose-ranging, randomized, double-blind, placebo-controlled, multicenter study designed to evaluate the efficacy and safety of this compound in patients with PAH.[1][7]

Study Design and Methodology

-

Population: The study enrolled 108 adult patients with a confirmed diagnosis of PAH, classified as WHO Functional Class II or III, who were on stable background therapy for at least 12 weeks.[7]

-

Intervention: Patients were randomized in a 1:1:1 ratio to receive one of the following treatments twice daily for 24 weeks:

-

Primary Endpoint: The primary efficacy endpoint was the percent change in pulmonary vascular resistance (PVR) from baseline to week 24, as measured by right heart catheterization.[7]

-

Secondary Endpoints: These included changes in 6-minute walk distance (6MWD), N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels, and other hemodynamic parameters.[3]

Clinical Trial Results

Contrary to the expectations set by the preclinical data, the ELEVATE-2 trial failed to meet its primary endpoint. The results indicated a negative effect of this compound on the study population.

Table 1: Key Efficacy Outcomes of the ELEVATE-2 Trial

| Parameter | Placebo (n=36) | This compound 300 mg (n=36) | This compound 600 mg (n=36) |

| Least-Squares Mean Percent Change in PVR from Baseline to Week 24 (SE) | 5.8% (18.1) | 63.1% (18.5) | 64.2% (18.0) |

Source:[9]

The data clearly show that PVR increased significantly in both this compound treatment groups compared to placebo, indicating a worsening of the disease.[9] Furthermore, negative effects were also observed for several clinically relevant secondary endpoints, including markers of right heart function such as stroke volume, NT-proBNP, right atrial pressure, and cardiac index.[9]

Safety and Tolerability

Treatment-emergent adverse events (TEAEs) were more common in the active treatment groups.

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs)

| Parameter | Placebo (n=36) | This compound 300 mg (n=36) | This compound 600 mg (n=36) |

| Patients with any TEAE | 29 (81%) | 33 (92%) | 36 (100%) |

| TEAEs leading to discontinuation | 3 (8%) | 4 (11%) | 4 (11%) |

| TEAEs leading to death | 0 (0%) | 1 (3%) | 0 (0%) |

Following a review of the unmasked data from the main study, the open-label extension phase of the ELEVATE-2 trial was terminated early.[9]

Discussion and Future Perspectives

The definitive negative outcome of the ELEVATE-2 trial represents a significant setback for the serotonin-targeted therapeutic approach in PAH and raises critical questions about the translational validity of the preclinical models used.[9][10] Despite the robust scientific rationale and promising early data, the inhibition of peripheral serotonin synthesis by this compound proved to be detrimental in patients with PAH.

Several hypotheses may explain this discrepancy:

-

Complexity of the Human Serotonergic System: The established non-clinical animal models of PAH may be insufficient to fully capture the complexity of the human serotonergic system and its role in the disease.[9]

-

Protective Role of Serotonin: It is possible that while serotonin may contribute to vascular remodeling, it might also have a compensatory protective effect on cardiac contractility.[9] Its inhibition could therefore unmask or exacerbate right heart failure.

-

Off-Target Effects: Although designed to be selective, the possibility of unforeseen off-target effects of this compound cannot be entirely ruled out.

The results of the ELEVATE-2 trial underscore the inherent challenges in drug development for complex diseases like PAH. While the journey of this compound as a potential disease-modifying therapy has come to an end, the rigorous scientific investigation has advanced our understanding of the role of serotonin in PAH, albeit in an unexpected direction.[10] These findings will be invaluable for the scientific community in refining future therapeutic strategies and preclinical models to better predict clinical outcomes.

Conclusion

This compound, a peripherally restricted TPH1 inhibitor, was developed based on a strong scientific rationale to address the underlying vascular remodeling in pulmonary arterial hypertension. While preclinical studies in animal models were promising, the Phase 2b ELEVATE-2 clinical trial demonstrated a clear negative effect on pulmonary hemodynamics and cardiac function. This technical guide has summarized the mechanism of action, preclinical data, and the detailed outcomes of the clinical investigation of this compound. The stark contrast between the preclinical and clinical results serves as a critical case study for the drug development community, highlighting the complexities of translating findings from animal models to human disease and emphasizing the need for continued innovation in both therapeutic approaches and translational research methodologies.

References

- 1. The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension | Springer Nature Experiments [experiments.springernature.com]

- 2. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 3. researchgate.net [researchgate.net]

- 4. A trial design to maximize knowledge of the effects of this compound in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]

- 8. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pulmonaryhypertensionrn.com [pulmonaryhypertensionrn.com]

The Pharmacodynamics of Rodatristat Ethyl: A Technical Guide for Researchers

An In-depth Analysis of a Novel Tryptophan Hydroxylase Inhibitor in Healthy Subjects

Introduction

Rodatristat ethyl (formerly RVT-1201) is a prodrug of rodatristat, a potent and peripherally acting inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-hydroxytryptamine, 5-HT) synthesis.[1][2] By inhibiting TPH1, the primary isoform in the periphery, this compound was developed to reduce systemic serotonin levels without affecting central nervous system (CNS) serotonin concentrations.[2] This mechanism of action was investigated for its therapeutic potential in diseases characterized by excessive peripheral serotonin, such as pulmonary arterial hypertension (PAH).[3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a focus on studies conducted in healthy subjects, to inform researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is orally bioavailable and is converted to its active metabolite, rodatristat, which selectively inhibits TPH1.[1] TPH1 catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin.[3] By blocking this initial and rate-limiting step, rodatristat effectively reduces the production of serotonin in peripheral tissues, such as the gastrointestinal tract and pulmonary vasculature.[1][4] The intended therapeutic effect in PAH was to mitigate the pro-proliferative and vasoconstrictive effects of excess serotonin on pulmonary artery smooth muscle cells.[3]

Signaling Pathway of TPH1 Inhibition

Pharmacodynamic Effects in Healthy Subjects

Clinical studies in healthy volunteers have demonstrated that this compound leads to a dose-dependent reduction in peripheral serotonin synthesis, as measured by the primary biomarker, 5-hydroxyindoleacetic acid (5-HIAA), in both plasma and urine.[2][5]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative pharmacodynamic findings from studies in healthy subjects.

Table 1: Dose-Dependent Reduction of 5-HIAA in Healthy Subjects

| This compound Dose (Twice Daily) | Mean Reduction in Plasma 5-HIAA | Mean Reduction in Urine 5-HIAA | Reference(s) |

| 300 mg | 46% | 47% | [5] |

| 400 mg | ~50% | Not Reported | [6] |

| 800 mg | 54% | 59% | [5] |

Data are from studies with treatment durations of 14-16 days.[5]

Table 2: Time Course and Reversibility of 5-HIAA Reduction

| Parameter | Observation | Reference(s) |

| Time to Maximal Reduction | Maximal reductions in plasma and urine 5-HIAA were achieved by day 7 of treatment. | [5] |

| Reversibility | Inhibition of serotonin biosynthesis was reversible, with 5-HIAA levels returning to near baseline values by 7 days after cessation of dosing. | [5] |

Experimental Protocols

While detailed, step-by-step protocols from the early phase studies in healthy volunteers are not publicly available, the design of the subsequent Phase 2b ELEVATE 2 trial (NCT04712669) in PAH patients provides insight into the methodologies used for pharmacodynamic assessment.[2]

Pharmacodynamic Sample Collection and Analysis

-

Biomarker: 5-hydroxyindoleacetic acid (5-HIAA) was used as the primary biomarker for serotonin biosynthesis.[2]

-

Sample Matrices: Blood (plasma) and urine samples were collected for 5-HIAA determination.[2]

-

Collection Schedule: In the ELEVATE 2 study, samples were collected at pre-dose on Day 1 and at Weeks 4, 12, and 24.[2] In the healthy volunteer studies, assessments were made at baseline, on the last day of treatment (day 14 or 16), and 7 days after the last dose.[5]

-

Analytical Method: Plasma and urine concentrations of 5-HIAA were determined using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.[2] Urinary 5-HIAA concentrations were corrected for creatinine.[2]

General Bioanalytical Method for 5-HIAA by LC-MS/MS

Based on established methods for 5-HIAA quantification in clinical studies, a typical bioanalytical protocol would involve the following steps:

-

Sample Preparation: A simple "dilute-and-shoot" method is common for urine samples, where the sample is diluted with an internal standard solution.[7][8] For plasma, a protein precipitation step followed by solid-phase extraction (SPE) may be employed to remove interferences.

-

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate 5-HIAA from other endogenous compounds.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of 5-HIAA and its stable isotope-labeled internal standard.[8]

Clinical Trial Workflow for Pharmacodynamic Assessment

Serotonin Signaling in Pulmonary Artery Smooth Muscle Cells

The rationale for developing this compound for PAH is based on the role of serotonin in the pathophysiology of the disease. Serotonin has been shown to induce proliferation and migration of pulmonary artery smooth muscle cells (PASMCs), contributing to the vascular remodeling seen in PAH.[9][10] This is mediated through various serotonin receptors, primarily the 5-HT1B receptor, and the serotonin transporter (SERT).[1][9]

Serotonin-Induced Signaling in PASMCs

Clinical Development and Implications of Pharmacodynamics

The robust, dose-dependent reduction of 5-HIAA in healthy subjects provided a strong pharmacodynamic rationale for advancing this compound into clinical trials for PAH.[2] A dose-response model based on data from healthy volunteers was used to select the 300 mg and 600 mg twice-daily doses for the Phase 2b ELEVATE 2 study, with the aim of achieving a target 40% reduction in serotonin biosynthesis.[11]

However, the ELEVATE 2 trial in patients with PAH did not meet its primary endpoint and, unexpectedly, treatment with this compound was associated with a worsening of pulmonary vascular resistance.[12] This outcome suggests that while the pharmacodynamic effect of reducing peripheral serotonin was achieved, the downstream consequences in the complex pathophysiology of established PAH were not therapeutic and potentially detrimental.[12] This highlights a critical consideration in drug development: a potent and predictable pharmacodynamic effect in healthy subjects does not always translate to clinical efficacy in a patient population.

Drug Development and Decision-Making Workflow

Conclusion

The pharmacodynamic studies of this compound in healthy subjects successfully demonstrated its mechanism of action, showing a potent, dose-dependent, and reversible inhibition of peripheral serotonin synthesis. The data generated from these studies were crucial for establishing proof of mechanism and for guiding dose selection in later-stage clinical trials. However, the ultimate failure of this compound in treating PAH underscores the complexity of translating pharmacodynamic effects in healthy volunteers to therapeutic outcomes in patients with complex diseases. This case serves as a valuable lesson for drug development professionals, emphasizing the importance of a deep understanding of the disease pathophysiology in conjunction with robust pharmacodynamic data.

References

- 1. Serotonin inhibits apoptosis of pulmonary artery smooth muscle cell by pERK1/2 and PDK through 5-HT1B receptors and 5-HT transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A trial design to maximize knowledge of the effects of this compound in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A trial design to maximize knowledge of the effects of this compound in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]

- 7. hpst.cz [hpst.cz]

- 8. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Serotonin induces pulmonary artery smooth muscle cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Altavant Sciences Reports this compound PK/PD Analysis at ATS Supporting Doses Selected for Phase 2b ELEVATE 2 Study [prnewswire.com]

- 12. breakingmed.org [breakingmed.org]

The Rationale for Targeting Tryptophan Hydroxylase 1 in Pulmonary Arterial Hypertension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary